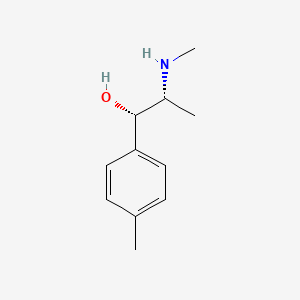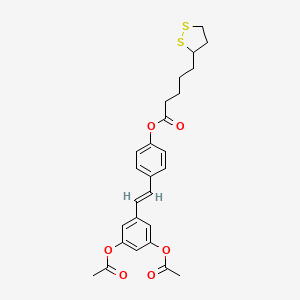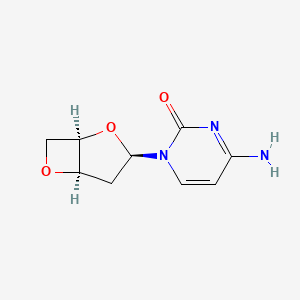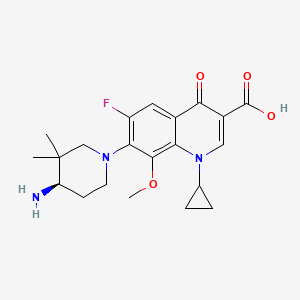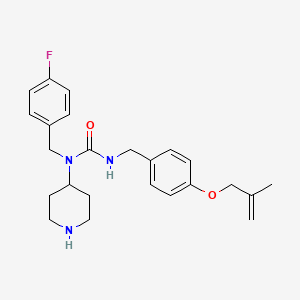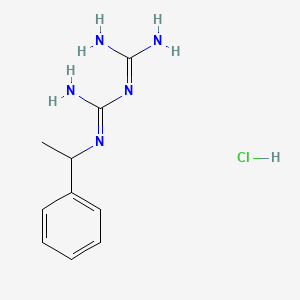
1-(alpha-Methylbenzyl)biguanide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(alpha-Methylbenzyl)biguanide monohydrochloride is a chemical compound with the molecular formula C9H14ClN5. It is a derivative of biguanide, a class of compounds known for their diverse applications in medicine and industry. This compound is particularly noted for its potential use in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(alpha-Methylbenzyl)biguanide monohydrochloride typically involves the reaction of alpha-methylbenzylamine with dicyandiamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting product is then treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(alpha-Methylbenzyl)biguanide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually performed under anhydrous conditions to prevent side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the specific substitution being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex biguanide derivatives, while reduction may produce simpler amine compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
1-(alpha-Methylbenzyl)biguanide monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex biguanide derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential use in the treatment of various diseases, including diabetes and cancer.
Industry: It is used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(alpha-Methylbenzyl)biguanide monohydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit mitochondrial complex I, leading to a decrease in ATP production and an increase in AMP levels. This activation of AMP-activated protein kinase (AMPK) plays a crucial role in regulating glucose metabolism and other cellular processes. The compound’s ability to modulate these pathways makes it a promising candidate for various therapeutic applications.
Comparación Con Compuestos Similares
1-(alpha-Methylbenzyl)biguanide monohydrochloride can be compared with other biguanide compounds, such as:
Metformin: A widely used antidiabetic drug that also inhibits mitochondrial complex I and activates AMPK.
Phenformin: Another antidiabetic biguanide with similar mechanisms of action but higher potency and risk of side effects.
Proguanil: A biguanide used for malaria prevention, which does not inhibit mitochondrial respiration in cells.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with different targets and pathways compared to other biguanides. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
4751-77-3 |
|---|---|
Fórmula molecular |
C10H16ClN5 |
Peso molecular |
241.72 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)-2-(1-phenylethyl)guanidine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-7(8-5-3-2-4-6-8)14-10(13)15-9(11)12;/h2-7H,1H3,(H6,11,12,13,14,15);1H |
Clave InChI |
ATOZHCWQYQOMHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N=C(N)N=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


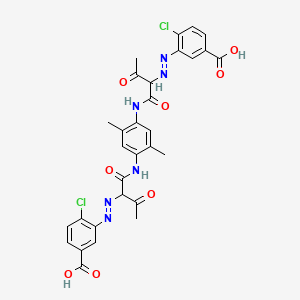


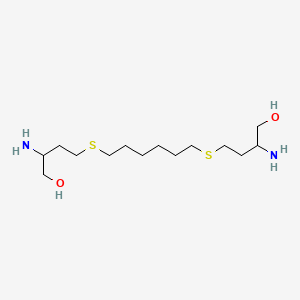
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
